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Compound of Interest

Compound Name:
Chloroacetaldehyde dimethyl

acetal

Cat. No.: B146280 Get Quote

An In-depth Technical Guide to
Chloroacetaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of chloroacetaldehyde dimethyl acetal (CAS No. 97-97-2). It

includes detailed experimental protocols for its synthesis and key reactions, and illustrates its

utility as a versatile chemical intermediate in organic synthesis, particularly in the development

of pharmaceutical agents.

Core Physical and Chemical Properties
Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a

colorless to yellowish liquid.[1] It serves as a stable, protected form of the highly reactive

chloroacetaldehyde, making it a valuable reagent in multi-step syntheses.[2] Its key physical

and chemical properties are summarized in the table below.
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Property Value Citations

CAS Number 97-97-2 [3][4][5]

Molecular Formula C₄H₉ClO₂ [3][4][5]

Molecular Weight 124.57 g/mol [3][4][5]

Appearance
Clear, colorless to yellowish

liquid
[1]

Odor
Pungent, aromatic, mild ether-

like
[1][6]

Density 1.094 g/mL at 25 °C [3][4][7]

Boiling Point 128-130 °C [3][4][7]

Melting Point -73 °C [3][7]

Flash Point 28 °C (84 °F) [3][8]

Refractive Index (n20/D) 1.415 [3][4][9]

Solubility in Water 52 g/L at 20 °C [1][10]

Stability

Stable under normal

temperatures and pressures;

moisture sensitive

[1]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of

chloroacetaldehyde dimethyl acetal. The following tables summarize its key spectral

characteristics.

NMR Spectroscopy
¹H NMR (Solvent: CDCl₃)
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Chemical Shift (ppm) Multiplicity Assignment

~4.63 Triplet (t) -CH(OCH₃)₂

~3.51 Doublet (d) -CH₂Cl

| ~3.40 | Singlet (s) | -OCH₃ (6H) |

¹³C NMR (Solvent: CDCl₃)

Chemical Shift (ppm) Assignment

~102.5 -CH(OCH₃)₂

~54.5 -OCH₃

| ~45.0 | -CH₂Cl |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy
Key IR absorption peaks provide information about the functional groups present in the

molecule.

Wavenumber (cm⁻¹) Bond Vibration Functional Group

2950-2850 C-H Stretch Alkane

1450-1380 C-H Bend Alkane

1190-1050 C-O Stretch Acetal (C-O-C-O-C)

750-650 C-Cl Stretch Alkyl Halide

Mass Spectrometry (Electron Ionization)
Mass spectrometry data is used to determine the molecular weight and fragmentation pattern

of the compound. The molecular ion peak [M]⁺ is expected at m/z 124/126 due to the presence

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of chlorine isotopes (³⁵Cl/³⁷Cl).

m/z Value Interpretation

124/126 [M]⁺ Molecular ion

93 [M - OCH₃]⁺ Loss of a methoxy radical

75
[CH(OCH₃)₂]⁺ Acetal fragment, often the base

peak

49/51 [CH₂Cl]⁺ Chloromethyl fragment

Chemical Properties and Reactivity
Chloroacetaldehyde dimethyl acetal's reactivity is defined by two primary features: the acid-

labile acetal group and the reactive carbon-chlorine bond.

Acetal Group: The dimethyl acetal serves as a protecting group for the aldehyde

functionality. It is stable to basic and neutral conditions but can be readily hydrolyzed under

acidic conditions to regenerate the highly electrophilic chloroacetaldehyde in situ. This allows

for controlled reactions at the aldehyde position.

Chloromethyl Group: The chlorine atom provides a reactive site for nucleophilic substitution,

enabling the introduction of a wide range of functional groups. This bifunctionality makes it a

versatile building block for synthesizing complex molecules and various heterocycles.

Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and key reactions of

chloroacetaldehyde dimethyl acetal.

Synthesis from Vinyl Acetate and Purification
This protocol describes a common industrial method for synthesizing chloroacetaldehyde
dimethyl acetal, followed by neutralization and purification.

Materials:
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Vinyl acetate

Methanol (anhydrous)

Chlorine gas

Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)

Reaction vessel with stirring, cooling capabilities, and gas inlet

Distillation apparatus (e.g., Vigreux column)

Procedure:

Reaction Setup: Charge the reaction vessel with a molar excess of anhydrous methanol.

Cool the vessel to a temperature between 0 °C and 2 °C using an ice-water bath.

Reagent Addition: Simultaneously and slowly introduce stoichiometric amounts of vinyl

acetate and chlorine gas into the cooled methanol over approximately 1 hour, maintaining

vigorous stirring and ensuring the temperature does not exceed 5 °C.

Removal of Low Boilers: After the addition is complete, distill off the low-boiling components

(primarily methyl acetate and excess methanol) using a Vigreux column. This step also

removes a significant portion of the HCl byproduct.

Neutralization: Cool the remaining liquid residue to 40-50 °C. Slowly add calcium oxide or

calcium hydroxide in portions with stirring until the pH of an aqueous extract of the mixture is

greater than 5 (typically between 3.1 and 3.4 is sufficient for phase separation). This will

neutralize the remaining HCl.

Phase Separation: After neutralization is complete, stop stirring and allow the mixture to

separate into two distinct liquid phases: an upper organic layer containing the product and a

lower aqueous layer.

Purification: Separate the upper organic layer. Purify the crude chloroacetaldehyde
dimethyl acetal by fractional distillation under reduced pressure (b.p. 55 °C at 50 mm Hg).
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The final product should be a clear, colorless liquid with a purity of >99% as determined by

gas chromatography.

Acid-Catalyzed Hydrolysis (Deprotection)
This protocol describes the deprotection of the acetal to generate chloroacetaldehyde for

subsequent reactions.

Materials:

Chloroacetaldehyde dimethyl acetal

Tetrahydrofuran (THF) or Acetone

1 M Hydrochloric acid (HCl) or another acid catalyst (e.g., Amberlyst-15 resin)

Saturated sodium bicarbonate (NaHCO₃) solution

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Dissolve chloroacetaldehyde dimethyl acetal (1 equivalent) in THF or

acetone to a concentration of 0.1-0.5 M in a round-bottom flask.

Hydrolysis: Add an equal volume of 1 M HCl to the solution. Stir the resulting biphasic

mixture vigorously at room temperature.

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or

GC-MS until the starting material is consumed.

Workup: Carefully neutralize the reaction mixture by the slow, dropwise addition of saturated

NaHCO₃ solution until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with an organic solvent (e.g., diethyl ether).
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over

anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate it under reduced pressure

to yield the crude chloroacetaldehyde. Due to the high reactivity and instability of

chloroacetaldehyde, it is typically used immediately in the next synthetic step without further

purification.

Applications in Drug Development
Chloroacetaldehyde dimethyl acetal is a key building block in the synthesis of numerous

active pharmaceutical ingredients (APIs). The acetal provides stability and controlled reactivity,

which is essential for constructing complex molecular architectures.

A prominent example is its role in the synthesis of HIV integrase inhibitors like Dolutegravir.

While Dolutegravir's synthesis often uses the related aminoacetaldehyde dimethyl acetal, this

starting material is frequently prepared from chloroacetaldehyde dimethyl acetal via

nucleophilic substitution with an amine source. The 1-(2,2-dimethoxyethyl) group, introduced

via this building block, is a crucial structural motif in a key pyridone intermediate required for

the final drug structure.

The diagram below illustrates the logical workflow from the chloroacetaldehyde dimethyl
acetal building block to a key intermediate in the synthesis of Dolutegravir, which ultimately

inhibits the HIV integrase enzyme.
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Caption: Role of the acetal building block in the synthesis of Dolutegravir.
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Workflow and Mechanism Diagrams
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the industrial synthesis and purification

of chloroacetaldehyde dimethyl acetal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b146280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Mix Vinyl Acetate
& Methanol (Excess)

in Cooled Reactor (0-2°C)

2. Simultaneously Add
Chlorine Gas

3. Distill Low Boilers
(Removes some HCl)

4. Neutralize with CaO
(pH > 5)

5. Phase Separate
Organic & Aqueous Layers

6. Fractional Distillation
of Organic Layer

(Reduced Pressure)

Pure Chloroacetaldehyde
Dimethyl Acetal (>99%)

End

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of the target compound.
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Mechanism of Acid-Catalyzed Hydrolysis
The deprotection of the acetal proceeds via a well-established acid-catalyzed mechanism,

which is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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